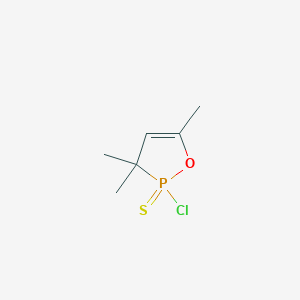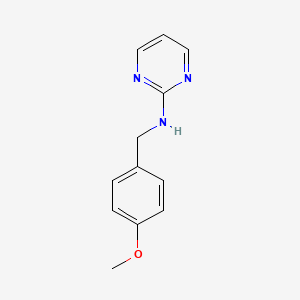
n-(4-Methoxybenzyl)pyrimidin-2-amine
Übersicht
Beschreibung
“N-(4-Methoxybenzyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C12H13N3O . It is used for research purposes .
Synthesis Analysis
The synthesis of “N-(4-Methoxybenzyl)pyrimidin-2-amine” involves several steps. In one method, 2-chloropyrimidine, (4-methoxyphenyl)methanamine, and triethylamine are dissolved in ethanol. The reaction tube is sealed and irradiated in a microwave reactor at a temperature of 120°C for 1 hour. After cooling, the reaction mixture is diluted with water, extracted with dichloromethane, and dried over sodium sulfate. The initial product is then purified by chromatography to yield "N-(4-Methoxybenzyl)pyrimidin-2-amine" .Chemical Reactions Analysis
“N-(4-Methoxybenzyl)pyrimidin-2-amine” can participate in various chemical reactions. For instance, it can react with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid to form 2-(pyrrolidin-1-yl)pyrimidines .Physical And Chemical Properties Analysis
“N-(4-Methoxybenzyl)pyrimidin-2-amine” has a molecular weight of 215.25 and a predicted density of 1.195±0.06 g/cm3 . It has a melting point of 97-99°C and a boiling point of 175-176°C under a pressure of 1.5-2 Torr .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Pharmacology
Scientific Field
Pharmacology and Medicinal Chemistry
Application Summary
This compound is utilized in the synthesis of pyrimidine derivatives that exhibit anti-inflammatory properties. These derivatives are studied for their potential as therapeutic agents in treating inflammation-related disorders.
Methods of Application
The synthesis of pyrimidine derivatives involves various chemical reactions, including condensation and functional group transformations. The anti-inflammatory activity is assessed using in vitro and in vivo models, measuring the inhibition of inflammatory mediators.
Results
Studies have shown that certain pyrimidine derivatives can potently suppress the generation of nitric oxide (NO), with IC50 values recorded to be less than 5 μM, indicating strong anti-inflammatory effects .
Synthesis of Anti-inflammatory Agents
Scientific Field
Medicinal Chemistry
Application Summary
The compound is used in synthesizing pyrimidine derivatives with potent anti-inflammatory effects, particularly by inhibiting key inflammatory mediators.
Methods of Application
Synthetic methods include various chemical reactions to produce pyrimidine derivatives, which are then tested for their anti-inflammatory properties through biological assays.
Results
Some synthesized derivatives have shown significant inhibitory effects against TNF-α generation, a cytokine involved in systemic inflammation .
Catalysis Research
Scientific Field
Chemical Engineering
Application Summary
Pyrimidine derivatives are investigated for their catalytic properties in various chemical reactions, aiming to improve efficiency and selectivity.
Methods of Application
The derivatives are used as catalysts in chemical reactions, and their performance is evaluated in terms of reaction rate and product yield.
Results
Successful catalysts can significantly reduce reaction times and increase yields, making them valuable for industrial chemical processes.
These applications highlight the versatility of “n-(4-Methoxybenzyl)pyrimidin-2-amine” in scientific research across multiple fields. The compound’s derivatives offer a wide range of potential benefits, from medical therapies to material science innovations .
Anti-Fibrotic Drug Development
Application Summary
This compound is involved in the synthesis of novel pyrimidine derivatives that have shown potential as anti-fibrotic agents, which could be beneficial in treating diseases like fibrosis.
Methods of Application
The synthesis involves creating a library of heterocyclic compounds followed by evaluating their biological activities against hepatic stellate cells, which play a key role in the development of fibrosis .
Results
Some derivatives have demonstrated better anti-fibrotic activities than existing drugs, with IC50 values indicating their effectiveness in inhibiting collagen expression and hydroxyproline content in vitro .
Antihistaminic Activity
Scientific Field
Pharmacology
Application Summary
Derivatives of “n-(4-Methoxybenzyl)pyrimidin-2-amine” have been studied for their antihistaminic action, which could lead to new treatments for allergic reactions.
Methods of Application
The compounds are synthesized and tested for H1-antihistaminic activity using in vitro models like guinea pig trachea to observe bronchorelaxant effects .
Results
Promising results have been observed, indicating the potential of these derivatives as antihistamines through H1 receptor antagonism .
Organopolyphosphazene Synthesis
Scientific Field
Material Science
Application Summary
The compound is used in the synthesis of functionalized organopolyphosphazenes, which have applications in vivo, such as in biomedical devices or drug delivery systems.
Methods of Application
The synthesis process involves creating organopolyphosphazenes with specific functional groups that can interact with biological systems .
Results
The synthesized materials are evaluated for their biocompatibility and effectiveness in delivering therapeutic agents or functioning within biological environments .
Antiproliferative Agents
Scientific Field
Cancer Research
Application Summary
“n-(4-Methoxybenzyl)pyrimidin-2-amine” derivatives are being explored for their antiproliferative activities, which could lead to new cancer treatments.
Methods of Application
The derivatives are synthesized and tested for their ability to inhibit cell proliferation in various cancer cell lines .
Results
Some derivatives have shown promising antiproliferative activities, suggesting their potential use in cancer therapy .
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-11-5-3-10(4-6-11)9-15-12-13-7-2-8-14-12/h2-8H,9H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAOGWCFIZYXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290024 | |
| Record name | n-(4-methoxybenzyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Methoxybenzyl)pyrimidin-2-amine | |
CAS RN |
6957-21-7 | |
| Record name | NSC66170 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(4-methoxybenzyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHOXYBENZYLAMINO)PYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

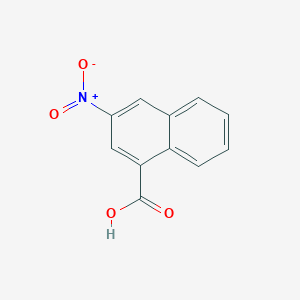
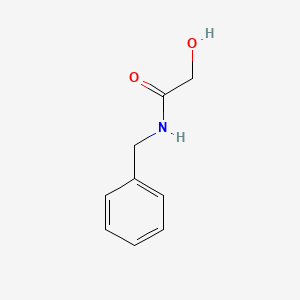
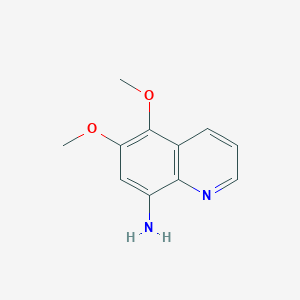
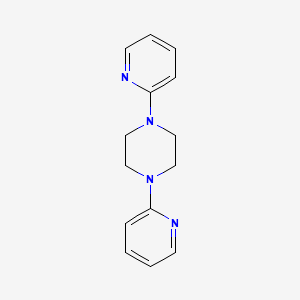

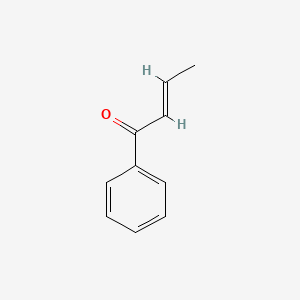

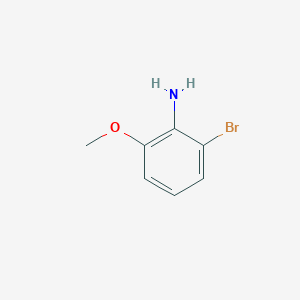
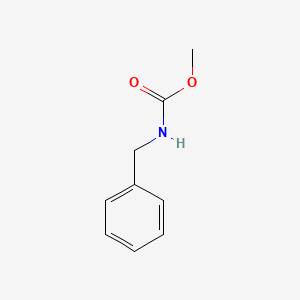

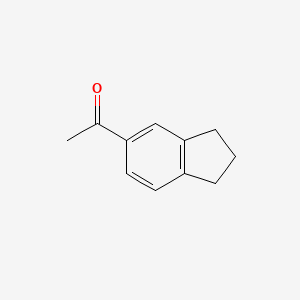
![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B1361559.png)
![2-[(2-Chlorobenzyl)thio]ethylamine](/img/structure/B1361560.png)
